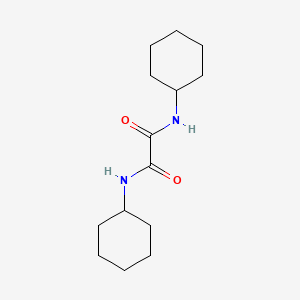

N,N'-二环己氧酰胺

描述

N,N'-Dicyclohexyloxamide derivatives are a class of compounds that have been studied for various applications, including their role as nucleating agents in polymer chemistry and their potential in pharmaceuticals. These compounds are characterized by the presence of the dicyclohexyl group attached to an oxamide moiety.

Synthesis Analysis

The synthesis of N,N'-Dicyclohexyloxamide derivatives involves various chemical reactions. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Additionally, the synthesis of polyamideimides from N-(p-carboxyphenyl)trimellitimide and p,p'-di(aminocyclohexyl)methane has been reported, which involves low-temperature polycondensation in the presence of thionyl chloride . Moreover, the three-component reaction of cyclohexyl isocyanide with barbituric acid and aryl aldehydes has been used to produce N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

N,N'-Dicyclohexyloxamide derivatives undergo a variety of chemical reactions. Nitration of N-cyclohexyl-N'-toluyloxamides with anhydrous nitric acid leads to the formation of nitro derivatives . Furthermore, the heterocyclisation of N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates with bromine-dioxane complex or iodine yields diastereoselective 2-thiazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Dicyclohexyloxamide derivatives are influenced by their molecular structure. For instance, the solubility and nucleating duality of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) affect the supermolecular structure of isotactic polypropylene . The polymers derived from these compounds, such as polyamideimides, exhibit high thermal stability and solubility in polar solvents . The electrochromic properties of novel triphenylamine-based polyamides synthesized via benzoxazine-isocyanide-chemistry have also been investigated, showing good electrochemical activity and reversible oxidation processes .

科学研究应用

分析化学

N,N'- 二环己氧酰胺已在精神活性物质的研究中得到确认。它利用气相色谱和质谱等技术在血液、尿液和玻璃体液等生物基质中进行表征。这突出了其在法医毒理学和药物分析中的相关性 (De Paoli 等人,2013)。

天然产物化学

对台湾厚壳木的根木的研究导致分离出 N,N'- 二环己氧酰胺。这一发现对于天然产物化学领域具有重要意义,因为这是该化合物首次从自然界中分离出来。这一发现对于理解天然产物的化学多样性和潜在的生物活性至关重要 (Tsai 等人,1997)。

聚合物科学

N,N'- 二环己氧酰胺在等规聚丙烯的成核过程中发挥作用,影响其超分子结构。它被用作成核剂,并且已经发现它会影响聚丙烯的结晶行为,这在聚合物科学和材料工程领域具有重要意义 (Varga & Menyhárd,2007)。

杂环化学

N,N'- 二环己氧酰胺与各种杂环化合物的合成和研究有关。这些化合物具有潜在的生物医学应用,突出了 N,N'- 二环己氧酰胺在药物化学和药物开发中的重要性 (Gaber 等人,2017)。

传感技术

N,N'- 二环己氧酰胺的改性衍生物已用于苯胺蒸汽检测的荧光薄膜的开发。这一应用在化学传感和环境监测领域具有重要意义 (Fan 等人,2016)。

属性

IUPAC Name |

N,N'-dicyclohexyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCPRIFFJUHFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186623 | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Dicyclohexyloxamide | |

CAS RN |

3299-64-7 | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dicyclohexyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methylimidazo[1,2-a]pyridine](/img/structure/B1295257.png)

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)